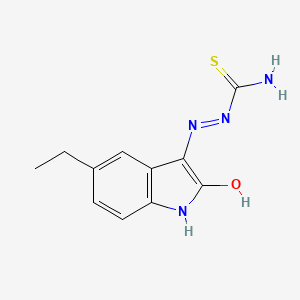

(3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone

Description

(3Z)-5-Ethyl-1H-indole-2,3-dione 3-thiosemicarbazone is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic scaffold renowned for its diverse pharmacological activities. Thiosemicarbazones, formed by condensing isatin with thiosemicarbazide, exhibit enhanced bioactivity due to the thiourea moiety, which improves metal chelation and target binding .

Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-2-hydroxy-1H-indol-3-yl)iminothiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-6-3-4-8-7(5-6)9(10(16)13-8)14-15-11(12)17/h3-5,13,16H,2H2,1H3,(H2,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFOTMWILSGNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2N=NC(=S)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone typically involves the reaction of 5-ethyl-1H-indole-2,3-dione with thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a specific temperature, often around 70-80°C, for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

Chemistry

In the realm of chemistry, (3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new compounds with potential applications in different fields .

Biology

The compound has been studied extensively for its potential biological activities:

- Antimicrobial Activity : Research indicates that thiosemicarbazones exhibit significant antimicrobial properties. Preliminary tests have shown that this compound demonstrates activity against several bacterial strains .

- Anticancer Properties : Thiosemicarbazones are well-documented for their anticancer activities. The mechanism often involves interaction with metal ions and inhibition of key enzymes related to cancer cell proliferation. Studies suggest that this compound may inhibit DNA replication processes, leading to reduced growth of cancer cells .

Medicine

Due to its biological activities, this compound is being investigated for potential therapeutic applications. It shows promise in treating infectious diseases and cancer due to its ability to inhibit specific enzymes involved in disease processes .

Antimicrobial Activity Study

A study published in PubMed evaluated the antimicrobial effects of various thiosemicarbazone derivatives, including this compound. The results indicated slight inhibitory effects against selected bacterial strains, suggesting potential for further development as an antimicrobial agent .

Anticancer Activity Study

Another study focused on the cytotoxic effects of indole derivatives on cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic candidate .

Mechanism of Action

The mechanism of action of (3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth.

Comparison with Similar Compounds

Key Insights :

- Electron-withdrawing groups (e.g., Cl, CF₃O) increase electrophilicity, enhancing interactions with biological targets like mycobacterial enzymes or cancer cell DNA .

- Lipophilicity : The ethyl group may improve membrane permeability compared to polar substituents (e.g., CF₃O), though this remains untested experimentally .

Antimicrobial and Antitubercular Activity

- 5-Methyl/Trifluoromethoxy Derivatives : Exhibit potent antitubercular activity (MIC: 1.56–6.25 µg/mL against M. tuberculosis H37Rv), attributed to their ability to inhibit mycobacterial iron-dependent enzymes . QSAR models highlight the importance of hydrophobic and hydrogen-bonding interactions for activity .

- 5-Chloro Derivatives : Demonstrated broad-spectrum antimicrobial activity, though with higher toxicity compared to methyl/trifluoromethoxy analogs .

Cytotoxicity and Anticancer Activity

- 5-Trifluoromethoxy Derivatives : Show selective cytotoxicity against lymphoid-originated cancer cells (e.g., P3HR1 lymphoma cells, IC₅₀ = 0.89–1.80 µM) via caspase-3-mediated apoptosis . The CF₃O group’s electron-withdrawing nature may enhance DNA intercalation or topoisomerase inhibition .

- 5-Ethyl Derivative : Cytotoxicity remains unstudied, but the ethyl group’s lipophilicity could influence tumor cell uptake.

Data Tables

Biological Activity

(3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiosemicarbazone functional group, which is known for diverse biological effects, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₂N₄OS

- Molecular Weight : 248.31 g/mol

The presence of the indole core and thiosemicarbazone moiety contributes to its unique chemical properties, making it a versatile candidate for various biological studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-1H-indole-2,3-dione with thiosemicarbazide in an organic solvent such as ethanol or methanol under reflux conditions. This process allows for the formation of the desired compound through specific reaction conditions that optimize yield and purity .

Antimicrobial Activity

Research indicates that thiosemicarbazones exhibit significant antimicrobial properties. In various studies, this compound has demonstrated activity against several bacterial strains. For instance, preliminary tests showed slight inhibitory effects against selected bacterial strains .

Anticancer Properties

Thiosemicarbazones are well-documented for their anticancer activities. The mechanism of action often involves the interaction with metal ions and inhibition of key enzymes involved in cancer cell proliferation. For this compound, studies suggest that it may inhibit DNA replication processes, leading to reduced growth of cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound may bind to enzymes involved in DNA synthesis or protein production, thereby exerting its inhibitory effects on microbial and cancer cell growth .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiosemicarbazone | Contains thiosemicarbazone group | Antimicrobial, anticancer |

| Indole Derivatives | Indole core without thiosemicarbazone | Varies widely; some exhibit psychoactive effects |

| 2-Acetylpyridine Thiosemicarbazone | Pyridine ring instead of indole | Antimicrobial, anti-inflammatory |

| 4-Methylthiosemicarbazone | Methyl group addition | Anticancer activity |

This compound stands out due to its unique combination of an ethyl group on the indole structure and the specific thiosemicarbazone linkage, contributing to its distinct biological profile .

Case Studies and Research Findings

Several research studies have focused on the biological activities of thiosemicarbazones:

- Anticancer Activity : A study demonstrated that thiosemicarbazones could act as potent inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis . This inhibition leads to decreased proliferation in cancer cell lines.

- Metal Chelation : Thiosemicarbazones have been shown to form metal complexes which enhance their biological activities. The chelation ability is crucial for increasing their efficacy against various pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone and its derivatives?

- Methodology : The compound is typically synthesized by condensing 5-ethyl-1H-indole-2,3-dione (isatin derivative) with thiosemicarbazides in ethanol under reflux. For example:

- Step 1 : Dissolve equimolar amounts of 5-ethyl-isatin and substituted thiosemicarbazide in ethanol.

- Step 2 : Reflux for 3–10 hours, monitor reaction progress via TLC (hexane/ethyl acetate 6:4).

- Step 3 : Concentrate under vacuum, filter the precipitate, and recrystallize from ethanol/water .

- Key Considerations : Substituents on the thiosemicarbazide influence yield and isomer formation. Z-isomers often crystallize preferentially due to intramolecular hydrogen bonding .

Q. How can the Z-isomer configuration of this compound be confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : N2-H (δ 12.25–12.81 ppm) and N4-H (δ 9.30–11.09 ppm) proton signals are characteristic of Z-isomers. The C=S carbon in Z-isomers appears at ~182 ppm in ¹³C NMR .

- X-ray Diffraction (SC-XRD) : Intramolecular N–H⋯O hydrogen bonds between the thioamide N2-H and lactam oxygen confirm the Z-configuration. Dihedral angles between indole and phenyl rings (~4–8°) further validate planar stability .

Q. What spectral methods are essential for characterizing this compound?

- Core Techniques :

- IR Spectroscopy : C=O (indole lactam) at ~1700 cm⁻¹ and C=S (thiosemicarbazone) at ~1250–1300 cm⁻¹ .

- 2D NMR (HSQC, HMBC) : Correlate proton-carbon interactions to resolve substituent positions and confirm tautomeric forms .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight .

Advanced Research Questions

Q. How does the Z-isomer’s stability impact its biological activity compared to the E-isomer?

- Mechanistic Insight : The Z-isomer forms an intramolecular N–H⋯O hydrogen bond, enhancing planarity and rigidity. This stabilizes interactions with biological targets (e.g., DNA topoisomerases or microbial enzymes). In contrast, E-isomers lack this bond and show reduced activity .

- Experimental Design : Compare IC₅₀ values of Z vs. E-isomers in cytotoxicity assays. For example, Z-isomers of 5-trifluoromethoxy derivatives showed IC₅₀ = 0.89–1.80 µM against leukemia cells, while E-isomers were inactive .

Q. What strategies optimize the compound’s selectivity for cancer cells in preclinical models?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : 4-Bromophenyl (Compound I, IC₅₀ = 0.89 µM) and allyl groups (Compound C, IC₅₀ = 1.13 µM) enhance selectivity for lymphoma cells .

- Resistance Profiling : Test derivatives against vincristine-resistant sublines (e.g., K562/VCR) to identify non-MDR1 substrates .

- Assay Design : Use flow cytometry with Annexin V/PI staining to quantify apoptosis in P3HR1 cells post-treatment. Confirm caspase-3 activation via immunohistochemistry .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methods :

- Molecular Docking : Simulate binding to targets like urease or glycation enzymes using AutoDock/Vina. Prioritize derivatives with high docking scores and low RMSD values .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case Example : Some derivatives show potent anticancer activity but no antiviral effects (e.g., 5-chloro derivatives inactive against RNA/DNA viruses at 100 µM ).

- Resolution Strategies :

- Dose-Response Analysis : Test compounds at lower concentrations (e.g., 0.1–10 µM) to identify subthreshold effects.

- Target-Specific Assays : Use enzymatic inhibition studies (e.g., ribonucleotide reductase for Triapine analogs) instead of broad phenotypic screens .

Methodological Tables

Table 1 : Key Spectral Data for Z-Isomer Confirmation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR | N2-H (δ 12.25–12.81 ppm) | |

| ¹³C NMR | C=S (δ ~182 ppm) | |

| X-ray Diffraction | N–H⋯O bond length: 2.6–2.8 Å |

Table 2 : Cytotoxicity of Selected Derivatives (IC₅₀, µM)

| Compound | Substituent | K562 | P3HR1 | HL60 |

|---|---|---|---|---|

| I | 4-Bromophenyl | 2.38 | 0.89 | N/A |

| C | Allyl | 2.21 | 1.13 | 1.13 |

| F | 4-Fluorophenyl | N/A | 1.00 | 2.41 |

| Data adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.